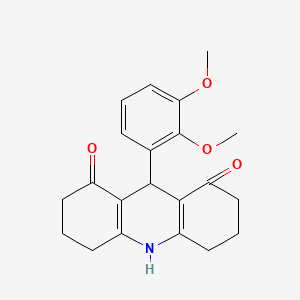

9-(2,3-dimethoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hexahydroacridine diones, including derivatives similar to the mentioned compound, often involves multi-step chemical reactions. For instance, derivatives have been synthesized through the condensation of different amines with xanthenes, utilizing Knoevenagel and Michael reactions facilitated by catalysts like l-proline at room temperature to form novel 10-substituted derivatives (Wang et al., 2015). Furthermore, innovative one-pot synthesis methods have been developed using heterogeneous catalysts to create 9-aryl-hexahydro-acridine-1,8-diones, showcasing efficiency and effectiveness in synthesis processes (Ramesh & Pasha, 2014).

Molecular Structure Analysis

The molecular structure of hexahydroacridine dione derivatives reveals a complex arrangement of atoms and bonds. X-ray crystallography studies have detailed the crystal structures, showcasing various conformations such as flattened-boat and envelope for the central dihydropyridine ring and cyclohexenone rings, respectively. These studies also highlight the significant dihedral angles formed with adjacent phenyl rings, contributing to the compound's unique chemical behavior (Sureshbabu & Sughanya, 2015).

Chemical Reactions and Properties

Hexahydroacridine diones participate in a variety of chemical reactions, including photoinduced cleavage and condensation processes. Their reactivity is influenced by their structure, with studies demonstrating the cleavage of C-C bonds under specific conditions, leading to the formation of different molecular entities (Fukuzumi et al., 1991). These reactions underscore the compound's potential for further chemical transformations and applications.

Physical Properties Analysis

The physical properties of hexahydroacridine diones, including their crystalline structure, solubility, and melting points, are integral to understanding their behavior in various environments. The orthorhombic and monoclinic space groups, along with specific unit cell parameters, have been identified for certain derivatives, indicating the compound's stability and potential for solid-state applications (Palani et al., 2005).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability under different conditions, and interactions with other molecules, are crucial for their application in synthesis and potential pharmacological uses. Studies have shown that the presence of dimethoxyphenyl groups significantly influences the compound's reactivity and interactions, leading to the formation of stable structures through hydrogen bonding and van der Waals forces (Natoli et al., 1994).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-25-17-11-3-6-12(21(17)26-2)18-19-13(7-4-9-15(19)23)22-14-8-5-10-16(24)20(14)18/h3,6,11,18,22H,4-5,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHHWQKECGIWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2,3-Dimethoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)

![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)

![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)

![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)

![N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)

![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)

![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)

![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)